molecular formula C10H21N B14580220 N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine CAS No. 61308-13-2

N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine

Cat. No.: B14580220
CAS No.: 61308-13-2
M. Wt: 155.28 g/mol
InChI Key: WENLCHVOLDLRPY-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a pentan-1-amine backbone with a methyl group and a 2-methylprop-2-en-1-yl group attached to the nitrogen atom

Properties

CAS No.

61308-13-2

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-methyl-N-(2-methylprop-2-enyl)pentan-1-amine

InChI

InChI=1S/C10H21N/c1-5-6-7-8-11(4)9-10(2)3/h2,5-9H2,1,3-4H3

InChI Key

WENLCHVOLDLRPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)CC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of pentan-1-amine with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines with different degrees of saturation.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogens or nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific biological context.

Comparison with Similar Compounds

    N-Methyl-N-(2-methylprop-2-en-1-yl)amine: A simpler analog with a shorter carbon chain.

    N-Methyl-N-(2-methylprop-2-en-1-yl)butan-1-amine: A similar compound with a butan-1-amine backbone.

    N-Methyl-N-(2-methylprop-2-en-1-yl)hexan-1-amine: A similar compound with a hexan-1-amine backbone.

Uniqueness: N-Methyl-N-(2-methylprop-2-en-1-yl)pentan-1-amine is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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